![molecular formula C23H24O5 B5046557 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B5046557.png)
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene
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Overview
Description
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound belonging to the class of aromatic ethers It is characterized by its complex structure, which includes multiple ether linkages and phenoxy groups
Preparation Methods
The synthesis of 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methoxy-4-bromobenzene and 3-phenoxyphenol.
Etherification: The first step involves the etherification of 1-methoxy-4-bromobenzene with 3-phenoxyphenol in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Subsequent Reactions: The intermediate product undergoes further etherification with ethylene glycol derivatives to introduce the ethoxy groups.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur on the aromatic ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules and polymers.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme-substrate interactions and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through its ether linkages and aromatic rings. These interactions can affect various biochemical pathways, including:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby altering their activity.
Receptor Binding: It can bind to receptors on cell membranes, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
1-Methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene can be compared with other similar compounds, such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound has a similar structure but lacks the phenoxy groups, resulting in different chemical properties and applications.
1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene: This compound contains additional ethoxy groups, making it more hydrophilic and suitable for different industrial applications.
The uniqueness of this compound lies in its specific combination of ether linkages and phenoxy groups, which confer distinct chemical and physical properties.
Properties
IUPAC Name |
1-methoxy-4-[2-[2-(3-phenoxyphenoxy)ethoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O5/c1-24-19-10-12-20(13-11-19)26-16-14-25-15-17-27-22-8-5-9-23(18-22)28-21-6-3-2-4-7-21/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCVYEMPFXPVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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